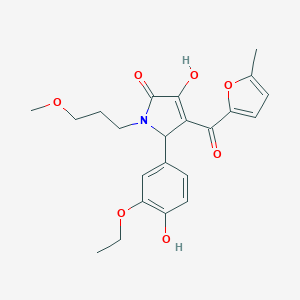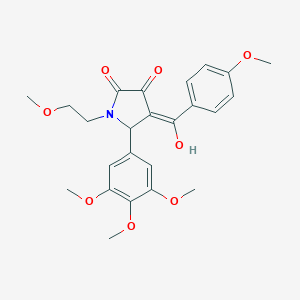![molecular formula C27H25N3O3S B265661 N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
実験室実験の利点と制限
One of the significant advantages of N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is its potent antitumor activity, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain lab experiments.
将来の方向性
There are several future directions that can be pursued in the research of N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide. One of the directions is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to explore the possibility of using this compound in combination with other drugs to enhance its antitumor activity. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis method to improve its solubility in water.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a chemical compound that has potential applications in various fields of scientific research. Its potent antitumor activity, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. There are several future directions that can be pursued in the research of this compound, which can lead to the development of new drugs for the treatment of various diseases.
合成法
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can be synthesized using different methods. One of the most common methods involves the reaction of 4-acetylphenyl isothiocyanate with 3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to obtain the final product.
科学的研究の応用
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
特性
製品名 |
N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C27H25N3O3S |
分子量 |
471.6 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N3O3S/c1-16-6-3-4-7-20(16)25-21(14-28)27(30-22-8-5-9-23(32)26(22)25)34-15-24(33)29-19-12-10-18(11-13-19)17(2)31/h3-4,6-7,10-13,25,30H,5,8-9,15H2,1-2H3,(H,29,33) |
InChIキー |
PBYPTLOJZNYISM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N |
正規SMILES |
CC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265580.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265581.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B265583.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265584.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265585.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265587.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265590.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265592.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265594.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)